molecular formula C16H16FN3S B5639192 5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione

5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione

Cat. No.: B5639192
M. Wt: 301.4 g/mol
InChI Key: XOYQFENDNJXQTR-UHFFFAOYSA-N
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Description

5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione typically involves the reaction of benzylamine, 4-fluoroaniline, and carbon disulfide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The benzyl and fluorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-1-(4-fluorophenyl)-1,3,5-triazine-2-thione
  • 5-benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione
  • 5-benzyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione

Uniqueness

5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can influence the compound’s electronic properties, making it a valuable candidate for various applications.

Properties

IUPAC Name

5-benzyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3S/c17-14-6-8-15(9-7-14)20-12-19(11-18-16(20)21)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYQFENDNJXQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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